The Strategic Intermediate: A Technical Guide to 3,4-Dibromo-7-azaindole
The Strategic Intermediate: A Technical Guide to 3,4-Dibromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Azaindole Scaffold
The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, particularly protein kinases. Its ability to form key hydrogen bonding interactions, similar to the purine core of ATP, makes it an attractive starting point for the design of kinase inhibitors. The strategic functionalization of the azaindole ring is paramount in tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. 3,4-Dibromo-7-azaindole has emerged as a key intermediate, offering two reactive handles for further chemical elaboration, thus enabling the exploration of diverse chemical space in drug discovery programs.
Core Compound Identification
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Chemical Name: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
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Synonyms: 3,4-Dibromo-7-azaindole
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CAS Number: 1000340-33-9
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3,4-Dibromo-7-azaindole is essential for its effective use in synthesis and biological screening.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | [1] |
| Molecular Weight | 275.93 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Solubility: Soluble in dimethyl sulfoxide (DMSO).[2]
Synthesis and Purification
While a specific, detailed protocol for the direct synthesis of 3,4-Dibromo-7-azaindole is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core. A common strategy involves the sequential bromination of 7-azaindole.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3,4-Dibromo-7-azaindole.
Experimental Protocol (Hypothetical)
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Step 1: Synthesis of 3-Bromo-7-azaindole: To a solution of 7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up, typically by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent.
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Step 2: Synthesis of 3,4-Dibromo-7-azaindole: The resulting 3-Bromo-7-azaindole is then subjected to a second bromination step. This often requires more forcing conditions, potentially with a different brominating agent or the addition of a catalyst to facilitate the functionalization of the pyridine ring. The reaction conditions would need to be carefully optimized to achieve selective bromination at the C4 position.
Purification
Purification of the final product would likely involve column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The purity of the collected fractions should be assessed by TLC, LC-MS, and proton NMR.
Chemical Reactivity and Applications in Drug Discovery
The utility of 3,4-Dibromo-7-azaindole lies in the differential reactivity of the two bromine atoms, which allows for selective functionalization. The bromine at the C3 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the bromine at the C4 position. This differential reactivity is a key advantage in the synthesis of complex molecules.
Key Applications
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Kinase Inhibitors: The 7-azaindole scaffold is a well-established core for kinase inhibitors. 3,4-Dibromo-7-azaindole serves as a versatile starting material for the synthesis of substituted azaindoles that can be screened for activity against various kinases. The bromine atoms can be replaced with different functional groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, enabling the exploration of structure-activity relationships (SAR).
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Modulation of the Circadian Clock: A study has shown that 3,4-Dibromo-7-azaindole can lengthen the circadian period in Arabidopsis thaliana by inhibiting the activity of casein kinase 1 (CK1).[3] This finding opens up avenues for the use of this compound and its derivatives as chemical probes to study the circadian clock and potentially as leads for the development of therapeutics targeting circadian rhythm-related disorders. The study also highlighted the importance of the two bromine atoms for its inhibitory activity.[3]
Illustrative Reaction Scheme
Caption: Key cross-coupling reactions of 3,4-Dibromo-7-azaindole.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3,4-Dibromo-7-azaindole.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection.
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Use in a well-ventilated area, preferably in a fume hood.
Conclusion
3,4-Dibromo-7-azaindole is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its di-brominated structure provides a platform for the introduction of diverse functionalities, enabling the rapid generation of compound libraries for drug discovery. The demonstrated biological activity of this compound in modulating the circadian clock further underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the hands of researchers and drug development professionals.
References
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Azaindole synthesis. Organic Chemistry Portal. [Link]
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3-Amino-6-bromo-7-hydroxy-4-azaindole. PubChem. [Link]
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Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. [Link]
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Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
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Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
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3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Oxford Academic. [Link]
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
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SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
- Preparation method for 5-bromo-7-azaindole.
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. [Link]
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Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]
![Chemical Structure of 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine](https://i.imgur.com/8Q2gK4q.png)
